Cas no 107870-05-3 (Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)-)
![Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)- structure](https://it.kuujia.com/scimg/cas/107870-05-3x500.png)
107870-05-3 structure
Nome del prodotto:Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)-
Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)-
- Quinovin
- 3-O-[b-D-Quinovopyranosyl]quinovicacid
- 3-O-6-Deoxy-b-D-glucopyranosyl-quinovicacid
- Qquovic acid-3-O-b-D-6-deoxy-glucopyranoside
- Quinovic acid 3b-O-b-D-quinovopyranoside
- Quinovic acid 3-O-b-D-quinovopyranoside
- Urs-12-ene-27,28-dioicacid, 3b-[(6-deoxy-b-D-glucosyl)oxy]- (7CI)
- Quinovic acid 3-O-β-D-quinovopyranoside
- [ "Quinovic acid 3-O-β-D-quinovopyranoside" ]
- Quivin
- Cinchonaglycoside A
- CS-0017077
- 5655DJH94B
- 3-O-(beta-D-Quinovopyranosyl)quinovic acid
- 53516-73-7
- 107870-05-3
- HY-N1528
- URS-12-ENE-27,28-dioic acid, 3-((6-deoxy-beta-D-glucopyranosyl)oxy)-, (3beta)-
- 3-O-(.BETA.-D-QUINOVOPYRANOSYL)QUINOVIC ACID
- FS-10116
- Chinovin
- Cinchonaglycoside A, >=95% (LC/MS-ELSD)
- Quinovic acid 3-O-
- Q27261375
- Quinovin [MI]
- (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
- Quinova-bitter
- UNII-5655DJH94B
- A-D-quinovopyranoside
- AKOS032948561
- URS-12-ENE-27,28-DIOIC ACID, 3-((6-DEOXY-.BETA.-D-GLUCOPYRANOSYL)OXY)-, (3.BETA.)-
- 3-O-beta-D-Quinovopyranosyl quinovic acid
- 3-Hydroxy-12-oleanene-27,28-dioic acid, 3-O-(6-Fuc
- 3-O-β-D-quinovopyranosyl quinovic acid
- Quinovic acid 3-O-beta-D-quinovopyranoside
- DA-77302
- (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
-
- MDL: MFCD17214828
- Inchi: InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1
- Chiave InChI: PUOQHFWXBKTHST-DLCGLXBKSA-N
- Sorrisi: C[C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@H](O[C@H]2CC[C@@]3([C@H]4CC=C5[C@@H]6[C@@H](C)[C@H](C)CC[C@@]6(CC[C@@]5(C(=O)O)[C@]4(C)CC[C@H]3C2(C)C)C(=O)O)C)O1
Proprietà calcolate
- Massa esatta: 632.39200
- Massa monoisotopica: 632.392
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 45
- Conta legami ruotabili: 4
- Complessità: 1250
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 15
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 154A^2
Proprietà sperimentali
- Colore/forma: Cryst.
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 753.3±60.0 °C at 760 mmHg
- Punto di infiammabilità: 229.5±26.4 °C
- PSA: 153.75000
- LogP: 5.00600
- Pressione di vapore: 0.0±5.7 mmHg at 25°C
Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q79640-5mg |
Quinovin |
107870-05-3 | 5mg |
¥3628.0 | 2021-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00257-1MG |
Cinchonaglycoside A |
107870-05-3 | 1mg |
¥4598.77 | 2023-09-14 | ||
TargetMol Chemicals | TN4888-5 mg |
Quinovin |
107870-05-3 | 98% | 5mg |
¥ 14,670 | 2023-07-10 | |
A2B Chem LLC | AE17558-5mg |
Quivin |
107870-05-3 | Cryst. | 5mg |
$660.00 | 2024-04-20 | |
TargetMol Chemicals | TN4888-1mg |
Quinovin |
107870-05-3 | 1mg |
¥ 2990 | 2024-07-19 | ||
TargetMol Chemicals | TN4888-1 mg |
Quinovin |
107870-05-3 | 98% | 1mg |
¥ 2,990 | 2023-07-10 | |
TargetMol Chemicals | TN4888-5mg |
Quinovin |
107870-05-3 | 5mg |
¥ 14670 | 2024-07-19 |
Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)- Letteratura correlata
-
1. LXXV.—A theory of the mechanism of the phytochemical synthesis of certain alkaloidsRobert Robinson J. Chem. Soc. Trans. 1917 111 876
-
2. Index of authors' names
-
4. Organic chemistry
-
5. Organic chemistry
107870-05-3 (Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)-) Prodotti correlati
- 16830-15-2(Asiaticoside)
- 14216-03-6(Hederacoside C)
- 34540-22-2(Madecassoside)
- 65497-07-6(Esculentoside A)
- 114902-16-8(Ciwujianoside B)
- 39524-08-8(Asperosaponin VI)
- 17184-21-3(Cauloside A)
- 1251556-23-6(N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide)
- 2138124-87-3(Sodium 4-acetamido-3-chlorobenzenesulfinate)
- 923687-30-3(methyl({5H,6H,7H-pyrrolo2,1-c1,2,4triazol-3-yl}methyl)amine)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
